3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide
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Description
3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide is a useful research compound. Its molecular formula is C19H19BrN2S and its molecular weight is 387.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.04523 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SMR000149770, also known as GNF-Pf-3268, primarily targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan transporter protein that belongs to the major facilitator superfamily (MFS) and is localized to the parasite’s mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This interaction disrupts the normal functioning of the mitochondrion, leading to the death of the Plasmodium falciparum parasites .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the mitochondrion inPlasmodium falciparum . This disruption likely affects various downstream effects, including energy production and other essential metabolic processes within the parasite.
Result of Action
The primary result of SMR000149770’s action is the death of Plasmodium falciparum parasites . By inhibiting the function of the PfMFR3 protein, the compound disrupts the normal functioning of the parasite’s mitochondrion, leading to its death .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2S.BrH/c1-15-8-10-16(11-9-15)18-14-21(17-6-3-2-4-7-17)19-20(18)12-5-13-22-19;/h2-4,6-11,14H,5,12-13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPBOPORDYWMQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C3=[N+]2CCCS3)C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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